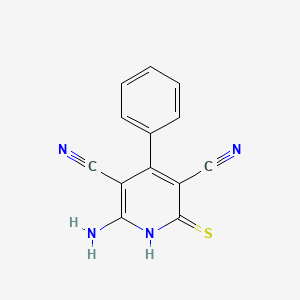
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H8N4S and its molecular weight is 252.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that pyridine derivatives, such as nsc678060, are important constituents of a wide range of naturally occurring and synthetic bioactive compounds . They have been found to have biological activity as potential antimicrobial and anti-inflammatory agents, acetylcholinesterase inhibitors, analgesics, bactericides, and muscle relaxants .
Mode of Action
The compound is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This synthesis process could potentially influence its interaction with its targets.
Biochemical Pathways
Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may interact with various biochemical pathways related to antimicrobial and anti-inflammatory responses, acetylcholinesterase inhibition, analgesia, bactericidal action, and muscle relaxation .
Pharmacokinetics
The compound’s molecular weight is 25229400 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing antimicrobial and anti-inflammatory responses, acetylcholinesterase activity, analgesia, bactericidal action, and muscle relaxation .
Action Environment
The synthesis of the compound involves the use of a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, as an efficient catalyst . This suggests that the compound’s action could potentially be influenced by the presence of certain ionic liquids or similar substances in the environment.
Propriétés
IUPAC Name |
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFGSXXUDJFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354744 | |
| Record name | NSC678060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119022-76-3 | |
| Record name | NSC678060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


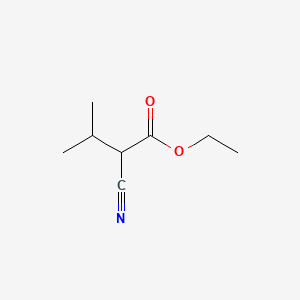


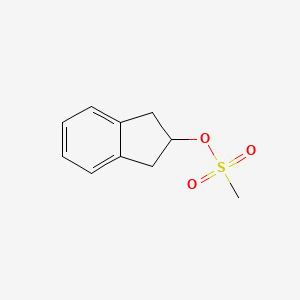
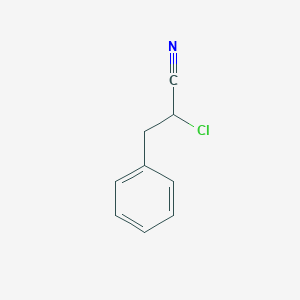
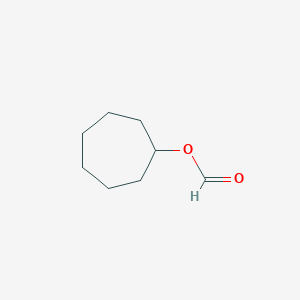


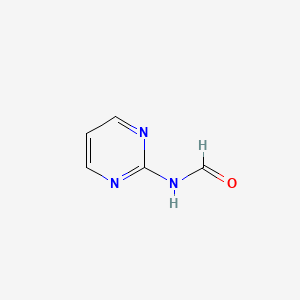
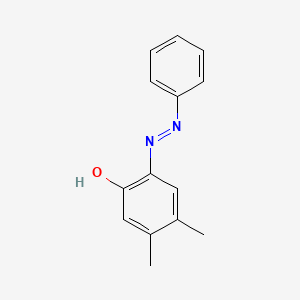
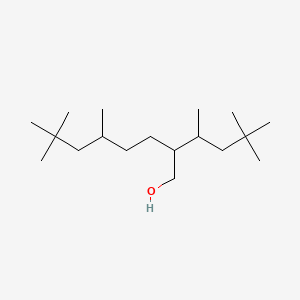
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
